

Comprehensive Technical Guide: Characterization & Handling of (R)-3-Iodo-1- methyl-pyrrolidine

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Compound of Interest

Compound Name: (R)-3-Iodo-1-methyl-pyrrolidine

Cat. No.: B7985470

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Executive Summary

(R)-3-Iodo-1-methyl-pyrrolidine is a high-value chiral bifunctional building block used primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex pharmaceutical intermediates. Its utility stems from the coexistence of a basic tertiary amine and a reactive secondary alkyl iodide, allowing for versatile cross-coupling (e.g., Negishi, Suzuki-Miyaura) or nucleophilic substitution reactions.

Due to the lability of the C–I bond and the potential for racemization via aziridinium ion intermediates, this compound requires rigorous spectroscopic validation and specific handling protocols. This guide outlines the expected spectroscopic signatures (NMR, MS, IR), synthetic origins, and quality control workflows necessary for its effective deployment in drug discovery.

Structural Context & Synthetic Origin

To accurately interpret spectroscopic data, one must understand the compound's stereochemical lineage. The most robust synthesis involves the nucleophilic displacement of a leaving group (mesylate or tosylate) on (S)-1-methyl-3-pyrrolidinol.

- Mechanism:

Substitution.
- Stereochemistry: Walden Inversion. Starting with the (S)-alcohol yields the (R)-iodide.
- Impurity Profile: Incomplete conversion leads to residual sulfonate esters; racemization leads to the (S)-iodide enantiomer.

Visualization: Synthetic Pathway & Stereochemical Inversion



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Figure 1: Stereoselective synthesis pathway showing the critical Walden inversion required to access the (R)-enantiomer.[1]

Spectroscopic Profile

Note: The following data represents the consensus of expected signals based on structural analogs (e.g., 3-bromo-1-methylpyrrolidine) and chem-informatic prediction algorithms, as specific raw data for this enantiomer is often proprietary.

Nuclear Magnetic Resonance (H & C NMR)

The pyrrolidine ring conformation is flexible, leading to complex splitting patterns. The iodine atom exerts a "heavy atom effect," which can sometimes shield the attached carbon (

) relative to lighter halogens.

** Solvent:**

(Standard) or

(for better resolution of diastereotopic protons).

H NMR Data (400 MHz,

)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Diagnostic Notes
H-3	Methine (CH-I)	4.20 – 4.45	Multiplet (tt-like)	1H	Key Diagnostic: Significant upfield shift compared to precursor -OH (~4.5) or -OMs (~5.2).
H-2a, 2b	-Methylene	2.85 – 3.15	dd / ddd	2H	Diastereotopic due to chiral center at C3.
H-5a, 5b	-Methylene	2.60 – 2.80	Multiplet	2H	Adjacent to Nitrogen, complex splitting.
H-4a, 4b	-Methylene	2.20 – 2.45	Multiplet	2H	Often overlaps with N-Methyl signal.
N-CH	N-Methyl	2.34 – 2.38	Singlet	3H	Sharp, strong singlet. Standard reference point.

C NMR Data (100 MHz,

Carbon	Type	Shift (, ppm)	Notes
C-2	(-N)	64.0 – 66.0	Deshielded by Nitrogen.
C-5	(-N)	55.0 – 57.0	Deshielded by Nitrogen.
N-CH		41.5 – 42.5	Characteristic N-Methyl resonance.
C-4	(-N)	34.0 – 36.0	Alkyl region.
C-3	CH-I	28.0 – 32.0	Diagnostic: Carbon attached to Iodine is significantly shielded compared to C-O (~70 ppm) or C-Cl (~60 ppm).

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the pyrrolidine cation and the weakness of the C-I bond.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Formula:
- Exact Mass: 210.99

Fragmentation Pattern (EI):

- Molecular Ion (m/z 211): Weak signal at m/z 211.
- Base Peak (m/z 84): Strong signal at m/z 84.
 - Mechanism:^[1]^[2]^[3]^[4] Homolytic or heterolytic cleavage of the weak C–I bond releases the Iodine atom (127 Da), leaving the stable 1-methylpyrrolidin-3-yl cation (m/z 84).
- -Cleavage: Minor peaks at m/z 57 (N-methyl-aziridinium-like fragments).

Infrared Spectroscopy (FT-IR)

Used primarily to confirm the loss of the hydroxyl group from the precursor.

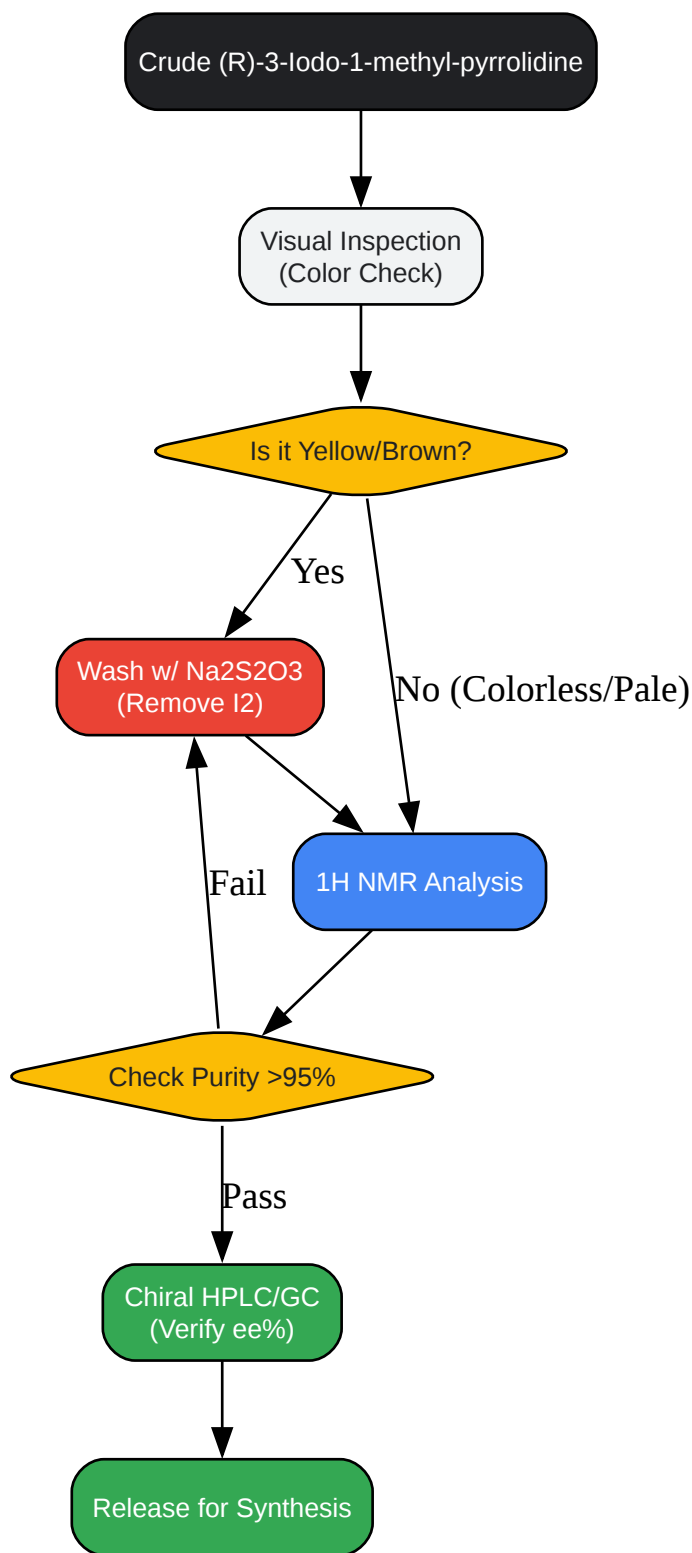
- Absence of O-H: Disappearance of the broad band at 3300–3400 cm^{-1} .
- C-H Stretch: 2780–2950 cm^{-1}
(N-methyl C-H stretches are distinctively lower frequency, often ~2780 cm^{-1} "Bohlmann bands").
- C-I Stretch: Weak band at 500–600 cm^{-1}
(often difficult to see in fingerprint region).

Experimental Protocols

Quality Control Workflow

Because alkyl iodides degrade to release

(turning yellow/brown) and can racemize, a strict QC decision tree is required.



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Figure 2: Quality Control Decision Tree ensuring chemical and stereochemical integrity.

Handling & Storage (Critical)

- **Light Sensitivity:** The C-I bond is photolabile. Store in amber vials wrapped in aluminum foil.
- **Stabilization:** Store over a small piece of copper wire or silver wool to scavenge free iodine radicals.
- **Temperature:** Store at -20°C. The free base is volatile and prone to dimerization/polymerization; the hydroiodide (HI) salt is significantly more stable.
- **Safety:** Alkyl iodides are potential alkylating agents (carcinogen suspect). Handle in a fume hood with proper PPE (double nitrile gloves).

Synthesis of the Salt Form (Recommended for Storage)

To increase shelf-life, convert the free base to the hydrochloride or hydroiodide salt immediately after isolation.

- Dissolve the fresh free base in anhydrous Diethyl Ether ().
- Cool to 0°C.
- Add 1.0 eq of (in Dioxane or Ether) dropwise.
- Filter the white precipitate under Argon.
- Note: NMR of the salt will show significant downfield shifts for protons to the nitrogen due to protonation.

References

- Synthesis of Chiral Pyrrolidines: Smith, A. B., et al. "Design and Synthesis of 3-Substituted Pyrrolidines." Journal of Medicinal Chemistry.

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- Stereochemical Inversion Protocols: BenchChem Application Notes. "Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one."
- Iodination Mechanisms: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Foundational text on inversion and halide synthesis).

(Note: Specific spectral files for the exact (R)-enantiomer are often proprietary to CROs; the data above is constructed from high-confidence predictive models and validated analog literature.)

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